molecular formula C25H22O2 B14528482 Phenyl 3,4-diphenylcyclohex-3-ene-1-carboxylate CAS No. 62544-78-9

Phenyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

Cat. No.: B14528482
CAS No.: 62544-78-9
M. Wt: 354.4 g/mol
InChI Key: SMZQWZHQSWQTIP-UHFFFAOYSA-N
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Description

Phenyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound characterized by a cyclohexene ring substituted with phenyl groups and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Phenyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrosilanes or metal hydrides, converting the ester group to an alcohol or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, especially under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrosilanes, lithium aluminum hydride, and sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Phenyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

    Phenylcyclohexane: Lacks the additional phenyl and carboxylate groups, resulting in different chemical properties.

    Diphenylcyclohexane: Similar structure but without the carboxylate ester, affecting its reactivity and applications.

    Cyclohexyl benzoate: Contains a benzoate ester instead of the cyclohexene ring, leading to different chemical behavior.

Uniqueness: Phenyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its combination of a cyclohexene ring with multiple phenyl groups and a carboxylate ester. This structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62544-78-9

Molecular Formula

C25H22O2

Molecular Weight

354.4 g/mol

IUPAC Name

phenyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C25H22O2/c26-25(27-22-14-8-3-9-15-22)21-16-17-23(19-10-4-1-5-11-19)24(18-21)20-12-6-2-7-13-20/h1-15,21H,16-18H2

InChI Key

SMZQWZHQSWQTIP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(CC1C(=O)OC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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